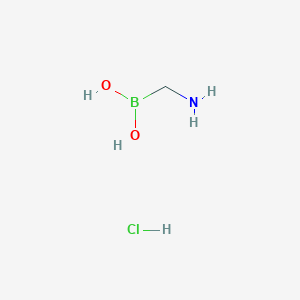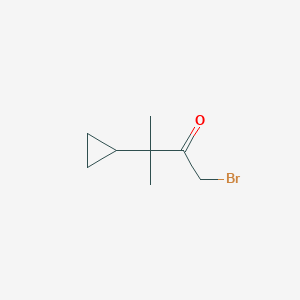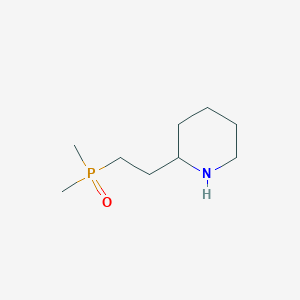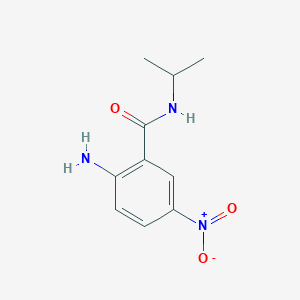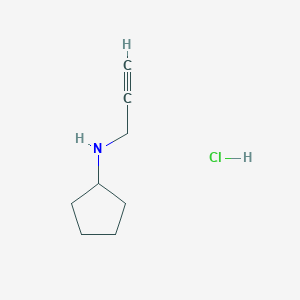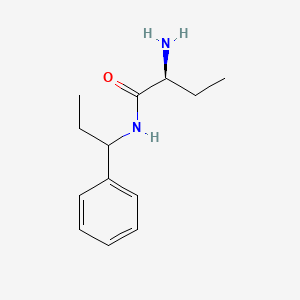
(2s)-2-Amino-N-(1-phenylpropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2s)-2-Amino-N-(1-phenylpropyl)butanamide is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a phenyl group, and a butanamide backbone, making it a versatile molecule for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-N-(1-phenylpropyl)butanamide typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of transaminase-mediated synthesis, which offers an environmentally friendly and economically attractive approach. This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale transaminase reactions or other catalytic processes that ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2s)-2-Amino-N-(1-phenylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(2s)-2-Amino-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2s)-2-Amino-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups and applications.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A compound with a similar amino group but different structural features and biological activities.
Uniqueness
(2s)-2-Amino-N-(1-phenylpropyl)butanamide stands out due to its specific stereochemistry and the presence of both an amino group and a butanamide backbone. This unique combination of features makes it a valuable compound for various synthetic and medicinal applications.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(2S)-2-amino-N-(1-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-11(14)13(16)15-12(4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4,14H2,1-2H3,(H,15,16)/t11-,12?/m0/s1 |
Clé InChI |
CKJBSQCKHBRRHZ-PXYINDEMSA-N |
SMILES isomérique |
CC[C@@H](C(=O)NC(CC)C1=CC=CC=C1)N |
SMILES canonique |
CCC(C1=CC=CC=C1)NC(=O)C(CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


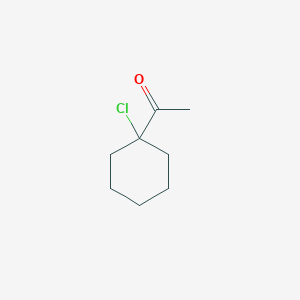

![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
